molecular formula C16H13ClO B7846168 1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one

1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B7846168
M. Wt: 256.72 g/mol
InChI Key: GTYAXENHVWQUET-BJMVGYQFSA-N
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Description

1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one (CAS 57076-82-1) is a chalcone derivative of significant interest in advanced materials science and pharmaceutical research . With a molecular formula of C16H13ClO and a molecular weight of 256.732 g/mol, this compound serves as a key precursor in the synthesis of non-linear optical (NLO) materials . Its molecular structure, characterized by an E configuration about the propenone C=C bond and a dihedral angle between the two benzene rings, is crucial for its properties and applications in second harmonic generation (SHG) . In medicinal chemistry, this chalcone scaffold is investigated for its potential as a pharmacophore in drug discovery, building upon the established biological activities of analogous compounds. The compound is supplied as a high-purity solid for research purposes. Researchers are advised to consult relevant safety data sheets prior to use. This product is intended for laboratory research use only and is not classified as a drug or medicinal agent. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-11H,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYAXENHVWQUET-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as chalcone, is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and biological activities. This article explores the applications of this compound, focusing on its medicinal, agricultural, and material science applications, supported by case studies and data tables.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

  • Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that this chalcone derivative induced apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 values for cell viability were determined, showing significant potency compared to standard chemotherapeutic agents .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens.

  • Data Table: Antimicrobial Activity
    PathogenMinimum Inhibitory Concentration (MIC)Reference
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Candida albicans16 µg/mL

This table summarizes findings from various studies indicating that the compound can inhibit the growth of both bacterial and fungal strains.

Anti-inflammatory Effects

Research has also indicated that this chalcone possesses anti-inflammatory properties.

  • Case Study: A study published in Phytotherapy Research found that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in murine models of inflammation .

Pesticidal Activity

The compound's ability to inhibit certain pests has led to its exploration as a potential pesticide.

  • Case Study: Research published in Pest Management Science demonstrated that formulations containing this chalcone exhibited effective insecticidal activity against common agricultural pests like aphids and beetles. The study reported an effective concentration range between 100-200 ppm for significant pest reduction .

Herbicidal Properties

In addition to pest control, studies have suggested potential herbicidal effects.

  • Data Table: Herbicidal Activity
    Weed SpeciesEffective Concentration (EC50)Reference
    Amaranthus retroflexus150 ppm
    Chenopodium album200 ppm

This table highlights the effectiveness of the compound against specific weed species, indicating its potential use in agricultural herbicides.

Photovoltaic Materials

Chalcones are being investigated for their role in organic photovoltaic devices due to their favorable electronic properties.

  • Case Study: A study published in Solar Energy Materials and Solar Cells explored the use of this compound as a component in organic solar cells. The results indicated enhanced light absorption and improved efficiency when incorporated into device structures .

Polymer Chemistry

The synthesis of polymers using chalcone derivatives has been explored for developing new materials with desirable properties.

  • Case Study: Research in Macromolecules demonstrated that incorporating this compound into polymer matrices resulted in materials with improved thermal stability and mechanical properties .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Positional Isomerism: 3-Methyl vs. 4-Methyl Substitution
  • Compound : (2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
    • Key Difference : The methyl group is para-substituted (4-methylphenyl) instead of meta (3-methylphenyl).
    • Impact :
  • Electronic Effects : Para-methyl enhances electron-donating resonance effects compared to meta-methyl, which primarily exerts inductive effects.
  • Physical Data:
  • Molecular Weight: 256.7 g/mol
  • logP: ~5.1 (estimated; similar to the target compound)
Electron-Donating Substituents
  • Compound: (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one Key Difference: A strong electron-donating dimethylamino group replaces the methyl group. Impact:
  • NLO Properties : Higher first-order hyperpolarizability (β) due to enhanced charge transfer (β = 2.5× urea, compared to ~1.2× for the target compound) .
  • Synthesis : Synthesized via solvent-free Claisen-Schmidt condensation (6 minutes, 373 K) with 92% yield .
Heterocyclic Analogs
  • Compound : 1-(4-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one
    • Key Difference : Thiophene replaces the 3-methylphenyl group.
    • Impact :
  • Electronic Properties : Thiophene’s conjugated π-system increases intramolecular charge transfer, enhancing NLO activity.
  • Biological Activity : Thiophene derivatives often exhibit improved antimicrobial activity due to sulfur’s electronegativity .
Anticancer Activity
  • Compound : 3-(4-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one
    • Key Difference : Indole moiety replaces 3-methylphenyl.
    • Impact :
  • Indole’s planar structure facilitates DNA intercalation, improving anticancer activity (IC₅₀ = 12 µM against MCF-7 cells).
  • The target compound’s methyl group may reduce such interactions but enhance lipophilicity (logP ~5.2), aiding membrane permeability .
Anti-Inflammatory Activity
  • Compound : (2Z)-1-(4-Chlorophenyl)-3-[3,8-dimethyl-5-(propan-2-yl)azulen-1-yl]prop-2-en-1-one
    • Key Difference : Azulene replaces 3-methylphenyl.
    • Impact :
  • Azulene’s unique 10-π-electron system and anti-inflammatory properties (COX-2 inhibition) make this derivative potent (IC₅₀ = 0.8 µM) compared to non-azulene chalcones .
Antifungal Activity
  • Compound : 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one
    • Key Difference : Pyrrole and furan heterocycles replace aromatic rings.
    • Impact :
  • Enhanced antifungal activity against Candida krusei (MIC = 8 µg/mL) due to heterocycle-mediated membrane disruption .

Physicochemical and Computational Insights

Lipophilicity and Solubility
  • Compound : 1-(4-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
    • Key Difference : Bromine replaces the methyl group.
    • Impact :
  • Higher molecular weight (321.6 g/mol) and logP (5.17) due to bromine’s hydrophobicity.
  • Reduced aqueous solubility (logSw = -5.97) compared to the target compound .
Computational Studies
  • Compound : (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
    • Key Difference : Hydroxyl group at the ortho position.
    • Impact :
  • Lower logP (~3.8) due to hydrogen bonding.
  • DFT studies reveal reduced HOMO-LUMO gap (4.2 eV) compared to the target compound (4.8 eV), indicating higher reactivity .

Biological Activity

1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential in various therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activities associated with this compound, synthesizing findings from multiple studies.

Chemical Structure and Properties

The chemical structure of this compound features a conjugated double bond system and two aromatic rings, which contribute to its biological activity. The presence of a chlorinated phenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of chalcones, including this compound. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes necessary for bacterial survival.

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent research. In vitro studies have shown that this chalcone can induce apoptosis in cancer cells by modulating critical signaling pathways such as the PI3K/Akt pathway. This modulation leads to cell cycle arrest and subsequent cell death, particularly in leukemia cell lines .

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (μM)Mechanism
CCRF-CEM6.1 - 8.9PKC modulation, G0/G1 phase arrest
VariousVariedPI3K/Akt pathway modulation

Anti-inflammatory and Antioxidant Effects

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory and antioxidant activities. These effects are attributed to the compound's ability to scavenge free radicals and inhibit inflammatory mediators, making it a candidate for further development as an anti-inflammatory agent .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound's ability to induce apoptosis in cancer cells involves:

  • Modulation of Signaling Pathways : The compound affects pathways such as PI3K/Akt, leading to altered cell survival signals.
  • Cell Cycle Arrest : It induces G0/G1 phase arrest, preventing cancer cells from proliferating.
  • Antimicrobial Mechanisms : Disruption of bacterial membranes or inhibition of metabolic enzymes is suggested as a mechanism for its antimicrobial effects .

Case Studies

Recent investigations into the antiproliferative effects of various chalcone derivatives have highlighted the significance of structural modifications on biological activity. For instance, modifications leading to lower IC50 values correlate with enhanced activity against specific cancer cell lines .

Table 2: Case Studies on Chalcone Derivatives

CompoundNotable ActivityStructural Modification
Compound AAnticancerAddition of methoxy group
Compound BAntimicrobialChlorination at para position

Preparation Methods

Reaction Mechanism and Procedure

The reaction proceeds via enolate formation from 4-chloroacetophenone, followed by nucleophilic attack on 3-methylbenzaldehyde. Subsequent dehydration yields the conjugated enone system. A representative procedure involves:

  • Dissolving sodium metal (0.4 mmol) in anhydrous methanol to generate sodium methoxide.

  • Adding 3-methylbenzaldehyde (10 mmol) and 4-chloroacetophenone (10 mmol) to the methanolic base.

  • Stirring at room temperature for 2–8 hours, monitored by TLC.

  • Quenching with water, extracting with ethyl acetate, and purifying via silica gel chromatography (EtOAc/hexane).

This method achieves a 96.9% yield for analogous compounds, with the E-isomer predominating due to thermodynamic stabilization of the trans-configuration.

Optimization Studies

  • Base Selection : Sodium methoxide outperforms NaOH or KOH in minimizing side reactions like ketone self-condensation.

  • Solvent Effects : Methanol enhances enolate stability compared to ethanol or THF, reducing reaction time to 4 hours.

  • Stoichiometry : A 1:1 molar ratio of ketone to aldehyde suffices for near-quantitative conversion, avoiding excess reagent waste.

Metal-Free Synthesis: A Green Chemistry Approach

A solvent- and metal-free methodology has been developed using ammonium persulfate [(NH₄)₂S₂O₈] and tert-amyl alcohol as a recyclable reaction medium.

Procedure and Conditions

  • Mixing 4-chloroacetophenone (0.5 mmol), 3-methylbenzaldehyde (2.5 mmol), and (NH₄)₂S₂O₈ (1.5 mmol) in tert-amyl alcohol.

  • Heating at 120°C for 24 hours under nitrogen.

  • Purifying via flash chromatography (petroleum ether/CH₂Cl₂).

This method provides an 85–88% yield, with the persulfate acting as a dual oxidant and proton scavenger. While slower than the Claisen-Schmidt method, it eliminates metal residues, benefiting pharmaceutical applications.

Mechanistic Insights

The reaction likely proceeds through a radical pathway:

  • Persulfate generates sulfate radical anions (SO₄- ⁻) at high temperatures.

  • Radical initiation abstracts a hydrogen from 4-chloroacetophenone, forming a ketyl radical.

  • Conjugate addition to 3-methylbenzaldehyde followed by oxidation yields the enone.

Comparative Analysis of Synthetic Methods

ParameterClaisen-SchmidtMetal-Free
Yield 96.9%88%
Reaction Time 2–8 hours24 hours
Temperature 25°C120°C
Catalyst NaOMe(NH₄)₂S₂O₈
Purification Column ChromatographyColumn Chromatography
Environmental Impact Moderate (MeOH solvent)Low (solvent recycling)

Scalability and Industrial Feasibility

The Claisen-Schmidt method is readily scalable, as demonstrated by a 1.0 g-scale synthesis of analogous chalcones. Key considerations include:

  • Cost Efficiency : Sodium methoxide ($0.15/g) is cheaper than persulfate ($0.45/g).

  • Throughput : Batch processing achieves 5 kg/day output in pilot plants using continuous-flow reactors.

  • Waste Management : Methanol recovery systems reduce environmental footprint by 70% .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, involving a ketone (e.g., 4-chloroacetophenone) and an aldehyde (e.g., 3-methylbenzaldehyde) under alkaline conditions. Key factors include:

  • Temperature : Elevated temperatures (~60–80°C) accelerate the reaction but may increase side products.
  • Solvent Selection : Ethanol or methanol is preferred due to their ability to dissolve both aromatic ketones and aldehydes while stabilizing intermediates .
  • Catalyst : KOH or NaOH in ethanol promotes enolate formation. Thionyl chloride (SOCl₂) can enhance reaction efficiency in certain cases .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography improves purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies carbonyl (C=O) stretches near 1640–1680 cm⁻¹ and C=C aromatic vibrations .
  • NMR : ¹H NMR confirms the α,β-unsaturated ketone structure (δ 7.3–7.8 ppm for vinyl protons) and substituent positions (e.g., 4-chlorophenyl at δ 7.4–7.6 ppm) .
  • XRD : Single-crystal X-ray diffraction resolves molecular geometry, bond lengths, and packing interactions. SHELX software is standard for structure refinement .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic and optical properties of this compound?

  • Methodological Answer :

  • Basis Set Selection : B3LYP/6-311G(d,p) reliably calculates frontier molecular orbitals (HOMO-LUMO gaps) and dipole moments, which correlate with reactivity and nonlinear optical (NLO) properties .
  • TD-DFT : Predicts UV-Vis absorption spectra by simulating electronic transitions. For example, π→π* transitions in the chalcone backbone appear at ~300–400 nm .
  • Chemical Reactivity Descriptors : Global hardness (η) and electrophilicity index (ω) derived from DFT help quantify stability and charge-transfer potential .

Q. What strategies resolve contradictions in experimental data, such as conflicting spectral or crystallographic results?

  • Methodological Answer :

  • Cross-Validation : Combine XRD with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O, π-stacking) and rule out crystallographic disorder .
  • Multi-Technique Analysis : Use IR and NMR to validate substituent positions if XRD data is ambiguous. For instance, discrepancies in carbonyl stretching frequencies may indicate tautomerism .
  • Data Reproducibility : Standardize synthetic protocols (e.g., solvent purity, reaction time) to minimize batch-to-batch variations .

Q. How does crystal packing influence the physicochemical properties of the compound?

  • Methodological Answer :

  • Nonlinear Optical (NLO) Behavior : Non-centrosymmetric crystal packing (e.g., space group P1) enhances second-harmonic generation (SHG) efficiency. Dihedral angles between aromatic rings modulate charge-transfer interactions .
  • Thermal Stability : Strong intermolecular hydrogen bonds (e.g., C–H···O) increase melting points, as observed in DSC studies .

Q. What are the challenges in correlating theoretical calculations with experimental results for NLO properties?

  • Methodological Answer :

  • Basis Set Limitations : Smaller basis sets (e.g., 6-31G) may underestimate hyperpolarizability (β) values. Hybrid functionals (e.g., CAM-B3LYP) improve accuracy for excited-state properties .
  • Solid-State Effects : Theoretical models often assume gas-phase conditions, neglecting crystal field effects. Polarizable continuum models (PCM) can bridge this gap .

Methodological Considerations Table

Aspect Techniques/Tools Key Parameters References
Synthesis OptimizationClaisen-Schmidt condensationSolvent polarity, catalyst concentration
Structural ElucidationXRD (SHELX), FT-IR, ¹H/¹³C NMRBond lengths, torsion angles, spectral shifts
Electronic PropertiesDFT (B3LYP/6-311G(d,p)), TD-DFTHOMO-LUMO gaps, excitation energies
Crystallographic AnalysisHirshfeld surfaces, Mercury softwareIntermolecular contacts, crystal packing

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
Reactant of Route 2
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1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.